Cucurbitacin O

描述

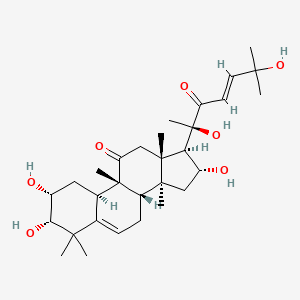

Cucurbitacin O is a member of the cucurbitacin family, a group of highly oxygenated tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, which includes cucumbers, pumpkins, and gourds . Cucurbitacins are known for their bitter taste and have been used in traditional medicine for their anti-inflammatory, antimicrobial, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacin O involves multiple steps, starting from basic triterpenoid structures. One common synthetic route includes the cyclization of squalene to form the cucurbitane skeleton, followed by a series of oxidation and functional group modifications to introduce the characteristic oxygen functionalities . Reaction conditions often involve the use of strong oxidizing agents and acidic or basic catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the seeds and leaves of Cucurbitaceae plants. Advanced extraction techniques like supercritical fluid extraction (SCFE), ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE) are employed to enhance yield and purity .

化学反应分析

Types of Reactions

Cucurbitacin O undergoes various chemical reactions, including:

Oxidation: Introduction of additional oxygen functionalities.

Reduction: Conversion of ketones to alcohols.

Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts like sulfuric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

科学研究应用

Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

Biology: Studied for its role in plant defense mechanisms and its effects on herbivores.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Used in the development of natural pesticides and as a lead compound for drug development.

作用机制

Cucurbitacin O exerts its effects through multiple molecular targets and pathways. One of the primary mechanisms involves the inhibition of the JAK/STAT3 signaling pathway, which plays a crucial role in cell proliferation, survival, and apoptosis . By inhibiting this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells .

相似化合物的比较

Cucurbitacin O is unique among cucurbitacins due to its specific oxygenation pattern and biological activities. Similar compounds include:

- Cucurbitacin A

- Cucurbitacin B

- Cucurbitacin C

- Cucurbitacin D

- Cucurbitacin E

- Cucurbitacin I

- Cucurbitacin S

- Cucurbitacin T .

Each of these compounds has distinct structural features and biological activities, making this compound a valuable compound for further research and development.

生物活性

Cucurbitacin O, a member of the cucurbitacin family of tetracyclic triterpenes, has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Cucurbitacins

Cucurbitacins are naturally occurring compounds found in various plants within the Cucurbitaceae family. They are known for their bitter taste and have been studied for their pharmacological properties, which include anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . this compound specifically has shown promise in various studies focusing on its anticancer effects.

Anticancer Activity

This compound exhibits significant anticancer properties across multiple cancer cell lines. Its mechanisms of action include:

- Induction of Apoptosis : this compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : Research indicates that this compound can disrupt the cell cycle by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This results in G2/M phase arrest in various cancer types .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound can significantly reduce tumor size and weight in animal models of cancer, suggesting potent antitumor efficacy .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), which play a role in chronic inflammation .

The biological activity of this compound can be attributed to several key mechanisms:

- Signal Transduction Pathways : this compound interacts with various signaling pathways, including the JAK/STAT and MAPK pathways, leading to altered gene expression associated with cell proliferation and survival .

- Reactive Oxygen Species (ROS) Regulation : It modulates oxidative stress levels within cells, promoting a balance that favors apoptosis in cancer cells while protecting normal cells from oxidative damage .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound:

- Breast Cancer Study : A study demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis and causing cell cycle arrest. The study reported a significant reduction in tumor volume in treated mice compared to controls .

- Inflammation Model : In an experimental model of arthritis, administration of this compound resulted in decreased joint swelling and inflammation markers, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism(s) Involved |

|---|---|---|

| Anticancer | High | Apoptosis induction, cell cycle arrest |

| Anti-inflammatory | Moderate to High | Inhibition of COX/iNOS |

| Antioxidant | Moderate | ROS regulation |

| Antimicrobial | Variable | Disruption of microbial cell walls |

属性

IUPAC Name |

(2R,3S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,18-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHIGMQGPFTKQX-SSGGGWRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-40-8 | |

| Record name | Presenegenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。